1,3-Benzodithiole, 2,2-diphenyl-
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Overview
Description
1,3-Benzodithiole, 2,2-diphenyl- is an organic compound characterized by a benzodithiole ring structure with two phenyl groups attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole, 2,2-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with diphenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,3-Benzodithiole, 2,2-diphenyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiole, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the sulfur atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzodithioles depending on the reagents used
Scientific Research Applications
1,3-Benzodithiole, 2,2-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiole, 2,2-diphenyl- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiole-2-thione: Shares a similar benzodithiole ring structure but with a thione group instead of diphenyl groups.
2-(Thiopyran-4-ylidene)-1,3-benzodithiole: Contains a thiopyran ring attached to the benzodithiole structure.
Uniqueness
1,3-Benzodithiole, 2,2-diphenyl- is unique due to the presence of two phenyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other benzodithioles and contributes to its specific applications in various fields .
Properties
CAS No. |
61666-80-6 |
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Molecular Formula |
C19H14S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,2-diphenyl-1,3-benzodithiole |
InChI |
InChI=1S/C19H14S2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)21-19/h1-14H |
InChI Key |
HCWBDFNWVHDGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(SC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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